molecular formula C4H5NO2 B1214501 3-Methyl-1,2-oxazol-5-ol CAS No. 29871-83-8

3-Methyl-1,2-oxazol-5-ol

Cat. No. B1214501
CAS RN: 29871-83-8
M. Wt: 99.09 g/mol
InChI Key: BMPXDMCZKAPJDC-UHFFFAOYSA-N
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Description

3-Methyl-1,2-oxazol-5-ol is a chemical compound with the molecular formula C4H5NO2 . It is also known as 5-Isoxazolol, 3-methyl- . The compound is a member of the oxazole family, which are heterocyclic compounds with a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of oxazoline-based compounds, including this compound, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

Oxazoles, including this compound, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Chemical Reactions Analysis

Oxazole compounds, including this compound, have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . They have been synthesized and screened for their various biological activities .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 99.09 . More detailed physical and chemical properties were not found in the retrieved papers.

Future Directions

Oxazole-based molecules, including 3-Methyl-1,2-oxazol-5-ol, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities and are becoming a significant heterocyclic nucleus, leading researchers globally to synthesize diverse oxazole derivatives . Future research will likely continue to explore the synthesis and biological potential of oxazole derivatives .

properties

IUPAC Name

3-methyl-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-3-2-4(6)7-5-3/h2,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPXDMCZKAPJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)ON1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183990
Record name 3-Methylisoxazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29871-83-8, 45469-93-0
Record name 3-Methylisoxazol-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029871838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylisoxazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxazol-5-ol
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